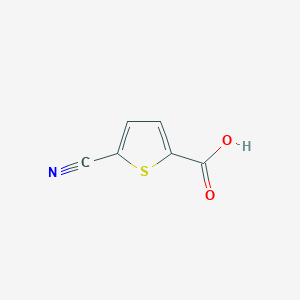
5-Cyanothiophene-2-carboxylic acid
Cat. No. B1353565
Key on ui cas rn:
59786-39-9
M. Wt: 153.16 g/mol
InChI Key: KAPWVQLXFIZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06492385B2
Procedure details


In a 500 mL receiving flask are placed thiophene-2-carbonitrile (5.0 mL, 53.8 mmol) and THF (270 mL) and cooled in an acetone/solid CO2 bath. Lithium disopropylaoide (40.3 mL, 80.7 mmol, 2.0M solution in heptane/THF/ethylbenzene) is added in a slow stream via syringe. The solution is stirred for 10 min then quenched with an excess of dry ice. The reaction mixture is warned in a water bath and the THF removed in vacuo. The slurry is taken up in 1N NaOH and extracted with ether (3×). The aqueous layer is then acidified to pH<6 with conc. HCl, whereupon a brown precipitate forms. This precipitate is filtered off and to the resulting eluent is added 1N HCl which results in precipitation of the product. The product is collected by filtration then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2) provides the product as a solid (1.79 g, 22%). 1H NMR (400 MHz, CDCl3) δ 14.10, 8.00, 7.80.



[Compound]
Name
solution
Quantity
40.3 mL
Type
reactant
Reaction Step Three

Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].C1[CH2:12][O:11]CC1.[Li].CCCCCCC.C1C[O:24]CC1.C(C1C=CC=CC=1)C>>[C:6]([C:2]1[S:1][C:5]([C:12]([OH:11])=[O:24])=[CH:4][CH:3]=1)#[N:7] |f:3.4.5,^1:12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
40.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
heptane THF ethylbenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an acetone/solid CO2 bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then quenched with an excess of dry ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is warned in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the THF removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This precipitate is filtered off and to the resulting eluent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added 1N HCl which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in precipitation of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(S1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.79 g | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
